N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features multiple functional groups, including a benzamide core, a pyridine ring, and a dioxolobenzo-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the dioxolobenzo-thiazole moiety through cyclization reactions.
- Coupling of the pyridine ring with the benzamide core using amide bond formation techniques.
- Introduction of the dioxopyrrolidinyl group via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-throughput synthesis techniques.
- Implementation of continuous flow reactors for efficient reaction control.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Alteration of Cellular Processes: Affecting cellular metabolism or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamide derivatives or molecules containing dioxolobenzo-thiazole and pyridine moieties. Examples could be:
- N-(pyridin-3-ylmethyl)benzamide
- 3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Dioxolobenzo-thiazole derivatives
Uniqueness
The uniqueness of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O5S/c30-22-6-7-23(31)29(22)17-5-1-4-16(9-17)24(32)28(13-15-3-2-8-26-12-15)25-27-18-10-19-20(34-14-33-19)11-21(18)35-25/h1-5,8-12H,6-7,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRQBKPCLIASIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC6=C(C=C5S4)OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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